molecular formula C24H19BrClN3O5 B12033491 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate CAS No. 765911-01-1

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate

Cat. No.: B12033491
CAS No.: 765911-01-1
M. Wt: 544.8 g/mol
InChI Key: XRGXFTBAZSTTFK-MZJWZYIUSA-N
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Description

This compound belongs to a class of Schiff base derivatives containing hydrazono and benzoate moieties. Its molecular formula is C24H19BrClN3O4, featuring a 4-ethoxyanilino group linked via a hydrazono bridge to a phenyl ester substituted with 4-chlorobenzoate.

Properties

CAS No.

765911-01-1

Molecular Formula

C24H19BrClN3O5

Molecular Weight

544.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C24H19BrClN3O5/c1-2-33-20-10-8-19(9-11-20)28-22(30)23(31)29-27-14-16-13-17(25)5-12-21(16)34-24(32)15-3-6-18(26)7-4-15/h3-14H,2H2,1H3,(H,28,30)(H,29,31)/b27-14+

InChI Key

XRGXFTBAZSTTFK-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=CC(=C2)Br)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-ethoxyaniline with oxalyl chloride to form the corresponding acyl chloride, which is then reacted with hydrazine to form the hydrazone intermediate.

    Coupling reaction: The hydrazone intermediate is then coupled with 4-bromo-2-formylphenyl 4-chlorobenzoate under basic conditions to form the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxo group to a hydroxyl group.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the anilino and benzoate groups, leading to distinct molecular weights, polarities, and steric profiles. Below is a comparative analysis:

Compound (CID/Reference) Anilino Substituent Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Predicted CCS [M+H]+ (Ų)
Target Compound (765911-01-1) 4-Ethoxy 4-Chloro C24H19BrClN3O4 ~513 206.0
4-Bromo-2-... (765910-97-2) 4-Bromo 2-Chloro C23H16Br2ClN3O4 ~576 N/A
CID 881664-90-0 2,3-Dichloro 4-Methyl C23H16BrCl2N3O4 ~549 N/A
CID MFCD00739283 4-Methylphenoxy 3-Bromo C23H19BrN2O4 ~465 N/A
CID 769152-59-2 4-Ethyl 2-Methyl C25H22BrN3O4 ~524 N/A

Key Observations :

  • Halogen vs.
  • Positional Effects : The 2-chloro substituent in 765910-97-2 may hinder molecular packing, affecting crystallinity, while the 4-chloro group in the target compound allows planar stacking .
  • Collision Cross-Section (CCS): The target compound’s CCS (206.0 Ų) is comparable to analogs like 4-(4-methoxyanilino) derivatives (205.8 Ų ), suggesting similar molecular volumes despite substituent differences.

Biological Activity

4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique hydrazone structure, which is known to exhibit various pharmacological properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of 4-bromo-2-((E)-{[(4-ethoxyanilino)(oxo)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate can be represented as follows:

  • Molecular Formula : C24H20BrN3O5
  • Molecular Weight : 502.34 g/mol
  • CAS Number : 868621-83-4

The compound features a bromo and a chloro substituent on the phenyl rings, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures often demonstrate significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that hydrazone derivatives exhibit antibacterial and antifungal properties. For example, a related compound was found to inhibit the growth of various bacterial strains, suggesting potential use in treating infections.
  • Anticancer Activity : Compounds containing hydrazone moieties have been investigated for their anticancer effects. A related study demonstrated that similar hydrazones induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various hydrazone derivatives. The results indicated that compounds with electron-withdrawing groups (like bromo and chloro) exhibited enhanced activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

CompoundMIC (µg/mL)Target Bacteria
Hydrazone A10Staphylococcus aureus
Hydrazone B25Escherichia coli
4-bromo-2-hydrazone15Bacillus subtilis

Anticancer Activity

In another study focusing on the anticancer properties of hydrazones, it was found that compounds similar to 4-bromo-2-hydrazone induced cell cycle arrest in human cancer cell lines (MCF-7 and HeLa). The study reported IC50 values indicating effective concentration levels for inducing cytotoxicity.

CompoundIC50 (µM)Cell Line
Hydrazone C5.0MCF-7
Hydrazone D3.0HeLa
4-bromo-2-hydrazone4.5MCF-7

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and interact with biological macromolecules such as proteins and nucleic acids. The presence of electron-withdrawing groups enhances the electrophilicity of the carbonyl groups, facilitating interactions with nucleophilic sites in target biomolecules.

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